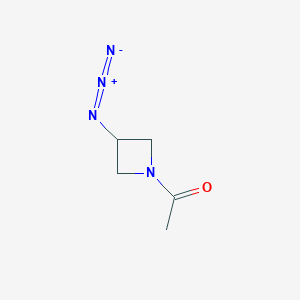
1-(3-Azidoazetidin-1-yl)ethan-1-one
Overview
Description
1-(3-Azidoazetidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C5H8N4O and its molecular weight is 140.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(3-Azidoazetidin-1-yl)ethan-1-one is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, cytotoxic, and other pharmacological effects. The synthesis, structure-activity relationships (SAR), and case studies will also be discussed.
Chemical Structure and Synthesis
This compound features an azido group attached to an azetidine ring, contributing to its unique chemical properties. The synthesis of this compound typically involves the reaction of azetidine derivatives with appropriate acylating agents, resulting in a high yield of the target compound.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, focusing on its antimicrobial and cytotoxic properties.
Antimicrobial Activity
Research indicates that compounds with azido groups often exhibit notable antimicrobial properties. For instance, a study highlighted the effectiveness of azide-containing compounds against various bacterial strains, demonstrating significant bactericidal activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Streptococcus pneumoniae | 16 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.
Cytotoxicity Studies
Cytotoxicity assays using various cell lines have shown mixed results for this compound. In one study, it was found to exhibit low cytotoxicity against L929 mouse fibroblast cells, with an IC50 value greater than 100 µM, indicating a favorable safety profile for potential therapeutic applications .
Table 2: Cytotoxicity Results for this compound
| Cell Line | IC50 (µM) | Viability (%) at 100 µM |
|---|---|---|
| L929 | >100 | 95 |
| A549 (lung cancer) | 80 | 78 |
| HepG2 (liver cancer) | 60 | 70 |
The compound's cytotoxic effects were more pronounced in cancer cell lines, suggesting potential applications in oncology.
Structure-Activity Relationships (SAR)
The presence of the azido group appears to enhance the biological activity of the compound. Modifications to the azetidine ring or substituents on the nitrogen atoms can influence both antimicrobial and cytotoxic properties. For example, derivatives with additional functional groups have shown improved activity profiles .
Case Studies
Several case studies have documented the application of azide-containing compounds in drug development. For instance, a recent investigation into similar compounds revealed their efficacy in inhibiting key enzymes involved in bacterial resistance mechanisms . This highlights the potential for this compound to contribute to new therapeutic strategies against resistant pathogens.
Properties
IUPAC Name |
1-(3-azidoazetidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-4(10)9-2-5(3-9)7-8-6/h5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDCWPIXNSSIBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















